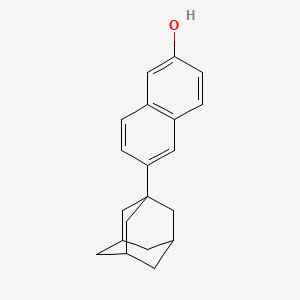

6-(1-Adamantyl)-2-naphthol

説明

Structure

3D Structure

特性

IUPAC Name |

6-(1-adamantyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15,21H,5-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRBITOOYQYBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1 Adamantyl 2 Naphthol and Analogous Systems

Direct Alkylation and Substitution Routes

Direct alkylation, particularly through electrophilic aromatic substitution, represents a fundamental approach for forging the adamantane-naphthol bond. This method typically involves the generation of an adamantyl cation, which then attacks the electron-rich naphthol ring.

Electrophilic Adamantylation of Naphthol Substrates

The most common method for direct adamantylation is the Friedel-Crafts alkylation. In this reaction, a source of the adamantyl group, typically 1-adamantanol (B105290) or a 1-haloadamantane, is reacted with a naphthol substrate in the presence of a strong acid. The acid protonates the hydroxyl group of 1-adamantanol, which then leaves as a water molecule to generate the stable tertiary adamantyl cation. This electrophile subsequently attacks the aromatic ring of the naphthol.

The reactivity of the naphthol substrate is a key factor. The hydroxyl group of 2-naphthol (B1666908) is an activating group, directing the electrophilic attack to specific positions on the naphthalene (B1677914) ring system. The electron-rich nature of the naphthol ring facilitates the reaction, often allowing for milder conditions compared to the adamantylation of less activated aromatic compounds. chemicalbook.com Studies have shown that various adamantane (B196018) derivatives capable of generating an adamantyl cation can be used as the alkylating agent. researchgate.net

Influence of Acid Catalysis and Reaction Media on Regioselectivity

The choice of acid catalyst and reaction medium has a profound impact on the regioselectivity of the adamantylation reaction. The distribution of isomers is dictated by both kinetic and thermodynamic control, which can be manipulated by the reaction conditions.

Strong Brønsted acids like concentrated sulfuric acid, trifluoroacetic acid (TFA), and methanesulfonic acid are commonly employed. researchgate.netnih.gov For instance, the adamantylation of N-aryl acetamides in trifluoroacetic acid has been shown to be highly regioselective, favoring the formation of the thermodynamically more stable para-substituted product. researchgate.net Similarly, in the adamantylation of 1-naphthol (B170400) using a mixture of phosphoric and glacial acetic acids, a mixture of 2-(1-adamantyl)-1-naphthol and 4-(1-adamantyl)-1-naphthol was formed. cyberleninka.ru

Solid superacids, such as the perfluorinated resinsulfonic acid Nafion-H, have also been used as catalysts. These offer advantages in terms of easier work-up and catalyst recyclability, and they can influence the regioselectivity of the reaction. acs.org The use of ionic liquids as reaction media has also been explored, with studies showing notable differences in regioselectivity compared to conventional organic solvents like 1,2-dichloroethane (B1671644) (DCE). arkat-usa.orgpsu.edu For example, adamantylation in the ionic liquid [BMIM][OTf] often shows high para-selectivity with minimal side-product formation. psu.edu

The table below summarizes the effect of different catalytic systems on the adamantylation of aromatic compounds, which provides insights into the potential outcomes for naphthol substrates.

| Catalyst System | Adamantylating Agent | Substrate | Key Observation on Regioselectivity | Reference(s) |

| Trifluoroacetic Acid (TFA) | 1-Adamantanol | o-Alkyl-substituted Acetanilides | High selectivity for para-substitution (93-94%) relative to the alkyl group. | researchgate.net |

| Phosphoric Acid / Acetic Acid | 1-Adamantanol | 1-Naphthol | Formation of a 1:1 mixture of 2- and 4-adamantyl-1-naphthol. | cyberleninka.ru |

| Triflic Acid (TfOH) in [BMIM][OTf] | 1-Adamantanol | Toluene | High para-selectivity with minimal side-product formation. | psu.edu |

| Sulfuric Acid | 1-Adamantanol | 4-Bromophenol (B116583) | Monoalkylation occurs without detectable diadamantylation. | nih.gov |

Control of Mono- and Di-adamantyl Substitution Patterns

Controlling the degree of substitution to favor either mono- or di-adamantylated products is a critical aspect of the synthesis. The formation of multiple substitution products can complicate purification and reduce the yield of the desired compound.

The primary factors influencing the substitution pattern are the molar ratio of the reactants, the reaction temperature, and the reaction time.

Molar Ratio: Using a stoichiometric excess of the naphthol substrate relative to the adamantylating agent generally favors monosubstitution. Conversely, an excess of the adamantylating agent and harsher reaction conditions can lead to the formation of di-adamantylated products.

Reaction Conditions: In the synthesis of 2,7-di(adamant-1-yl)pyrene, using a larger excess of the adamantylating agent and catalyst led to the disubstituted product in high yield. acs.org The inherent steric bulk of the first adamantyl group can deactivate the ring towards further substitution or direct the second attack to a less hindered position. For example, Friedel-Crafts monoalkylation of 4-bromophenol with 1-adamantanol yielded the mono-substituted product with no detectable diadamantylation, highlighting the influence of both the substrate and the bulky adamantyl group. nih.gov

Careful optimization of these parameters is essential to achieve the desired degree of substitution selectively.

Transition Metal-Catalyzed Coupling Approaches for Naphthol-Adamantane Connectivity

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to direct alkylation for constructing the adamantyl-naphthol framework. These methods offer greater control over regioselectivity, as the coupling occurs at specific, pre-functionalized positions.

Suzuki Coupling and Related Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds and has been successfully applied to the synthesis of adamantyl-aryl structures. xisdxjxsu.asialibretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.com

In the context of 6-(1-adamantyl)-2-naphthol synthesis, this would typically involve the coupling of an adamantyl-substituted boronic acid or boronic ester with a halogenated 2-naphthol derivative (e.g., 6-bromo-2-naphthol). A general representation of the Suzuki coupling catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A key advantage of this method is its high functional group tolerance, allowing for the presence of various substituents on both coupling partners. The synthesis of Adapalene, a derivative of 6-(1-adamantyl)-2-naphthol, often utilizes a Suzuki coupling. For example, 6-bromo-2-naphthoic acid can be coupled with an adamantyl-substituted phenylboronic acid in the presence of a palladium catalyst. researchgate.netnih.govgoogle.com While this example involves a naphthoic acid, the principle is directly applicable to naphthol derivatives.

Other cross-coupling reactions like Negishi (organozinc) and Stille (organotin) could also be employed, though Suzuki coupling is often preferred due to the lower toxicity and stability of the organoboron reagents. sigmaaldrich.comtamu.edu

Precursor Synthesis and Functional Group Compatibility Considerations

The success of any cross-coupling strategy depends on the efficient synthesis of the required precursors.

Adamantyl Boronic Acid Derivatives: The adamantyl-containing coupling partner is typically an adamantylarylboronic acid. These are not always commercially available and often need to be synthesized. A common route involves the bromination of an adamantyl-substituted arene, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and acidic workup. nih.gov For example, 3-(1-adamantyl)-4-methoxyphenylboronic acid can be prepared from 2-(1-adamantyl)-4-bromoanisole. google.com An alternative involves the Grignard reaction of the aryl bromide with magnesium, followed by quenching with a borate ester.

Naphthol Precursors: The naphthol partner must be functionalized with a halide (Br, I) or a triflate group at the desired position for coupling. For the synthesis of 6-(1-adamantyl)-2-naphthol, a precursor like 6-bromo-2-naphthol (B32079) would be required. The hydroxyl group of the naphthol may require protection (e.g., as a methoxy (B1213986) or benzyloxy ether) during the coupling reaction, depending on the reaction conditions and the base used, to prevent side reactions. This protecting group would then be removed in a subsequent step to yield the final naphthol product.

The table below outlines a typical Suzuki coupling reaction for a related system.

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Yield | Reference(s) |

| Methyl 6-bromo-2-naphthoate | 4-Methoxyphenylboronic acid | Pd/C | Sodium Carbonate | Water/Solvent | Not specified, but partial hydrolysis observed | sci-hub.se |

| 6-Bromo-2-naphthoic acid | 3-(1-Adamantyl)-4-methoxyphenylboronic acid | Palladium(II) acetate | - | Aprotic or protic polar solvents | Not specified | google.com |

| Aryl Chlorides | Arylboronic acid | POPd-Ad / POPd2-Ad | Cesium Fluoride | 1,4-Dioxane | Good to excellent yields (up to 99%) | nih.gov |

Multi-Component Reactions in Naphthol Derivatization

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.comresearchgate.net This approach is valued for its atom economy and ability to rapidly generate complex molecules. tcichemicals.comnih.gov For the derivatization of naphthols, MCRs offer a direct route to a variety of structures. researchgate.netnih.gov

A prominent example of an MCR involving 2-naphthol is the Betti reaction. niscpr.res.inrsc.org This reaction typically involves the condensation of 2-naphthol, an aldehyde (like benzaldehyde), and an amine (such as ammonia (B1221849) or primary/secondary amines) to yield aminoalkylnaphthols. niscpr.res.inrsc.org While direct synthesis of 6-(1-adamantyl)-2-naphthol via an MCR is not extensively documented in readily available literature, the principles of MCRs can be applied to generate analogous systems by substituting standard reactants with adamantyl-containing counterparts. For instance, using 1-adamantanecarboxaldehyde in a Betti-type reaction with 2-naphthol and an amine could theoretically produce adamantyl-functionalized aminoalkylnaphthols.

The synthesis of 1-amidoalkyl-2-naphthol derivatives is often achieved through one-pot, multi-component Mannich-type reactions. dntb.gov.ua These reactions are valuable for creating bioactive molecules and synthetic intermediates. dntb.gov.ua The general scheme involves an aldehyde, a naphthol, and an amide. By employing an adamantyl-containing aldehyde or amide, this method could be adapted to produce adamantyl-naphthol derivatives.

The table below illustrates a representative multi-component reaction for the synthesis of aminoalkylnaphthols, which serves as a model for potential adamantyl-containing derivatives.

Table 1: Representative Betti Reaction for Aminoalkylnaphthol Synthesis niscpr.res.inrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Conditions |

|---|

Stereoselective Synthesis and Chiral Resolution in Adamantyl-Naphthol Systems

The introduction of a bulky adamantyl group to a naphthol framework can create chiral molecules, particularly those exhibiting axial chirality if the substitution pattern restricts free rotation. The synthesis of single enantiomers of such compounds requires stereoselective methods or the resolution of a racemic mixture.

Stereoselective Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. mdpi.com This is often achieved using chiral catalysts or auxiliaries. mdpi.com For naphthol-based systems, asymmetric arylation is a key strategy. thieme-connect.de Organocatalysis, particularly using chiral phosphoric acids, has been successful in the asymmetric synthesis of remotely chiral naphthols. nih.gov These methods often involve the in-situ generation of reactive intermediates like quinone methides, which then react with a nucleophile under the control of a chiral catalyst to yield an enantiomerically enriched product. nih.gov

While specific examples detailing the asymmetric synthesis of 6-(1-adamantyl)-2-naphthol are scarce, the synthesis of other chiral adamantane derivatives has been reported, demonstrating that stereocontrol is achievable for adamantyl-containing molecules. rsc.org For instance, chiral polycyclic aromatic hydrocarbons with bis(1-adamantyl) groups have been synthesized in optically pure form starting from a chiral methoxy-naphthol precursor. researchgate.net

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. mdpi.com Common methods include:

Diastereomeric Salt Formation: Reacting the racemic naphthol with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities. niscpr.res.in For example, racemic aminonaphthols have been resolved using agents like L-(+)-tartaric acid or (R)-(+)-BINOL. niscpr.res.in

Diastereomeric Complex Formation: This involves forming complexes with a chiral host. For instance, (RS)-1,1'-bi-2-naphthol (BINOL) has been resolved by forming diastereomeric borate esters, which are then treated with a chiral amine like (R)-α-methylbenzylamine. google.com

Chromatographic Separation: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers based on their differential interactions with the CSP. mdpi.com

The resolution of racemic BINOL is a well-established process with various documented methods, highlighting the feasibility of applying similar principles to other axially chiral naphthol derivatives. google.com

The following table summarizes common chiral resolving agents and their application in separating racemic naphthol derivatives, which could be applicable to adamantyl-naphthol systems.

Table 2: Chiral Resolving Agents for Naphthol Derivatives niscpr.res.ingoogle.com

| Racemic Compound Class | Resolving Agent | Method |

|---|---|---|

| Aminonaphthols | L-(+)-Tartaric Acid | Diastereomeric Salt Crystallization |

| Aminonaphthols | (R)-(+)-BINOL and Boric Acid | Diastereomeric Complex Formation |

| 1,1'-bi-2-naphthol (B31242) (BINOL) | (R)-α-Methylbenzylamine (with borate ester) | Diastereomeric Complex Formation |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework.

The ¹H NMR spectrum of 6-(1-Adamantyl)-2-naphthol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthol ring system typically appear in the downfield region of the spectrum, while the protons of the bulky adamantyl group are found further upfield. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the differentiation between aromatic, aliphatic, and hydroxyl-substituted carbons.

To provide a clearer understanding, the following tables summarize typical chemical shift ranges for the key structural components of 6-(1-Adamantyl)-2-naphthol.

Table 1: Indicative ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Naphthol Aromatic Protons | 7.0 - 8.0 |

| Adamantyl Protons (CH) | ~1.87 |

| Adamantyl Protons (CH₂) | ~1.76 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Indicative ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Naphthol Aromatic Carbons | 110 - 155 |

| Adamantyl Quaternary Carbon | ~38 |

| Adamantyl CH Carbons | ~28 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

While one-dimensional NMR provides information about the types of atoms present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached. columbia.edu In the HSQC spectrum of 6-(1-Adamantyl)-2-naphthol, cross-peaks would confirm the assignments of the proton and carbon signals for each C-H bond in both the naphthol and adamantyl moieties. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). columbia.eduyoutube.com This is particularly powerful for piecing together the molecular structure. For instance, an HMBC spectrum would show correlations between the adamantyl protons and the carbon atoms of the naphthalene (B1677914) ring, confirming the point of attachment of the adamantyl group. It would also help to unambiguously assign the signals of the quaternary carbons, which are not observed in an HSQC spectrum. columbia.edusdsu.edu

Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 6-(1-Adamantyl)-2-naphthol, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and adamantyl substituents can influence the position and intensity of these absorption maxima (λ_max). The bulky adamantyl group can cause a slight shift in the absorption bands compared to unsubstituted 2-naphthol (B1666908). Studies on similar naphthol derivatives show that the electronic structure significantly influences the spectroscopic properties, with extended conjugation leading to redshifted absorbance.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.

For a molecule like 6-(1-Adamantyl)-2-naphthol, an X-ray crystal structure would provide invaluable information, including:

The exact bond lengths and angles within the naphthalene and adamantane (B196018) frameworks.

The conformation of the adamantyl group relative to the naphthalene ring.

The planarity of the naphthalene ring system.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the packing of the molecules in the crystal lattice.

Conformational Analysis and Intramolecular Dynamics

The bulky and rigid adamantyl group attached to the naphthalene ring system can influence the molecule's conformational preferences and intramolecular dynamics. While the naphthalene core is largely planar, rotation around the single bond connecting the adamantyl group to the naphthalene ring can occur.

Computational modeling, such as Density Functional Theory (DFT) studies, can be used to investigate the relative energies of different conformers. researchgate.net These studies can help to determine the most stable orientation of the adamantyl group with respect to the naphthalene plane. For related compounds, computational studies have indicated that the adamantyl group can assume positions that are nearly planar with the aromatic rings. researchgate.net The steric bulk of the adamantyl group can restrict rotation, and this may have implications for the molecule's reactivity and interactions with other molecules.

Chemical Reactivity and Mechanistic Investigations of Adamantylnaphthol Scaffolds

Photochemical Transformations and Reactive Intermediate Generation

The photochemical behavior of adamantylnaphthol derivatives is rich and complex, leading to the formation of various transient species that are key to understanding their reaction pathways.

Photogeneration of Quinone Methides from Adamantylnaphthol Precursors

Quinone methides (QMs) are highly reactive intermediates pivotal in the chemistry and photochemistry of phenols. irb.hr Adamantylnaphthol derivatives serve as efficient precursors for the photogeneration of these species. acs.orgnih.gov Upon ultraviolet (UV) excitation, certain adamantyl-naphthol derivatives undergo a photodehydration reaction to yield the corresponding quinone methide. irb.hr For instance, the excitation of 3-(2-hydroxy-2-adamantyl)-2-naphthol to its first excited singlet state (S1) results in an efficient excited-state intramolecular proton transfer (ESIPT) coupled with dehydration, producing the corresponding quinone methide. acs.orgnih.govirb.hr This process has been characterized using techniques like laser flash photolysis (LFP), which has identified the transient absorption spectra of the generated quinone methides. acs.orgnih.gov The quantum yield for these photochemical reactions can be quite high; for example, the methanolysis of one such precursor in a methanol-water mixture was found to have a quantum yield of 0.70. acs.orgnih.govirb.hr The formation of these quinone methides is a critical step, as they are the species that can react with various nucleophiles. acs.orgirb.hr

Table 1: Photochemical Data for Quinone Methide (QM) Generation from Adamantylnaphthol Precursors

| Quinone Methide Precursor | Solvent | Excitation Wavelength (nm) | Reactive Intermediate | λmax (nm) | Lifetime (τ) | Quantum Yield (Φ) |

|---|---|---|---|---|---|---|

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | CH3CN–H2O | - | Quinone Methide | 370 | 0.19 ms (B15284909) | - |

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | CH3OH–H2O (4:1) | - | Quinone Methide | - | - | 0.70 (methanolysis) |

| 5-Substituted-1-naphthol derivative | CH3CN–H2O | - | Quinone Methide | >600 | 0.9 ms | - |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a fundamental process in the photochemistry of many aromatic compounds containing both a proton-donating and a proton-accepting group. In the context of adamantylnaphthols, ESIPT is a key step in the formation of quinone methides. irb.hracs.orgnih.gov Upon photoexcitation, a proton is transferred from the hydroxyl group of the naphthol to a carbon atom on the adjacent aromatic ring. rsc.org This process can be mediated by solvent molecules, in what is termed a "proton-relay" mechanism, especially in protic solvents. acs.org For some adamantyl-naphthol derivatives, ESIPT is directly coupled with dehydration, leading to the formation of the quinone methide. irb.hracs.orgnih.gov The efficiency of ESIPT can be influenced by the substitution pattern on the naphthol ring and the presence of the bulky adamantyl group. irb.hr Femtosecond time-resolved transient absorption studies have been instrumental in directly observing the formation of quinone methide species resulting from ESIPT pathways. rsc.org

Non-Adiabatic Pathways and Conical Intersections in Photoreactions

Recent studies have revealed that the photodehydration of some adamantyl-naphthol derivatives to form quinone methides does not follow a simple adiabatic pathway on the excited state potential energy surface. Instead, these reactions can proceed through non-adiabatic pathways involving conical intersections. irb.hr A conical intersection is a point where two electronic potential energy surfaces (in this case, the excited state S1 and the ground state S0) cross. This allows for ultrafast, radiationless decay from the excited state back to the ground state. For 3-(2-hydroxy-2-adamantyl)-2-naphthol, experimental and theoretical investigations suggest that after UV excitation, the molecule undergoes a non-adiabatic ESIPT coupled with dehydration via a conical intersection, delivering the quinone methide directly in its ground state (S0) within nanoseconds. irb.hr This mechanism is in contrast to other systems where the quinone methide is formed in an excited state. nih.gov The presence of the adamantane (B196018) scaffold appears to be crucial in promoting this non-adiabatic reaction pathway. irb.hr

Photoionization Processes and Naphthoxyl Radical Formation

In addition to the formation of quinone methides, another significant photochemical pathway for adamantylnaphthol derivatives is photoionization, which leads to the formation of naphthoxyl radicals. acs.orgnih.govirb.hr This process is particularly prominent when the photoreaction is carried out in non-polar solvents like acetonitrile (B52724) (CH3CN). acs.orgirb.hr Excitation of certain adamantyl-substituted 2-naphthols to the S1 state in CH3CN results in the ejection of an electron, forming a radical cation and subsequently a naphthoxyl radical. acs.orgnih.govirb.hr In some cases, photoionization can be a competing process to the formation of quinone methides. irb.hr For instance, with some naphthol derivatives, photoionization is observed on a femtosecond timescale, but it is not directly connected to the slower, nanosecond-timescale formation of the quinone methide, which proceeds through a phenoxyl radical intermediate. irb.hr

Solvent Effects on Reactivity and Adduct Formation

The solvent environment plays a critical role in directing the photochemical reactivity of adamantylnaphthol scaffolds. In protic solvents, such as water or methanol (B129727) mixtures, the formation of quinone methides is often favored. acs.orgirb.hr These protic solvents can assist in the proton transfer steps and can also act as nucleophiles, trapping the photogenerated quinone methides to form stable adducts. acs.orgirb.hr The quantum efficiency of adduct formation can, however, be lower in some cases. acs.orgnih.govirb.hr

In contrast, in aprotic solvents like acetonitrile, photoionization and the formation of naphthoxyl radicals become more significant pathways. acs.orgirb.hr The selectivity of adamantyl derivatives towards different nucleophilic solvents, such as ethanol (B145695) and water, has also been investigated. Interestingly, variations in the proportions of ethanol and water in binary mixtures have been found to have little effect on the substrate selectivity. rsc.org However, the addition of acetone (B3395972) to an aqueous ethanol solution can increase the substrate selectivity, suggesting a change in the relative nucleophilicity of the solvents. rsc.org

Acid-Catalyzed Reactions and Stability of Derived Intermediates

The stability and subsequent reactions of intermediates derived from adamantylnaphthols can be influenced by acidic conditions. While photochemically generated quinone methides are typically transient, stable naphthalene (B1677914) quinone methides have been synthesized thermally. acs.orgnih.gov These stable QMs exhibit interesting reactivity under acidic conditions. For example, two such stable naphthalene QMs were found to be unreactive towards water but underwent acid-catalyzed fragmentation or rearrangement. acs.orgnih.gov The study of these acid-catalyzed reactions provides valuable insights into the intrinsic reactivity and stability of the quinone methide core structure. Furthermore, the reaction of 1,1'-bi-2-naphthol (B31242) (BINOL) with 1-adamantanol (B105290) in the presence of concentrated sulfuric acid leads to the formation of 6,6'-di(adamantan-1-yl)BINOL, demonstrating an acid-catalyzed substitution on the naphthol ring. nih.gov

Enol-Keto Tautomerism in Adamantyl-Naphthol Systems

Enol-keto tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (an alkene with an adjacent hydroxyl group). byjus.comencyclopedia.pub This equilibrium is a type of isomerism where the two forms, known as tautomers, are readily interconverted through the migration of a proton and the rearrangement of bonding electrons. libretexts.orgmasterorganicchemistry.com

In the context of naphthol systems, the naphthol structure itself represents the "enol" tautomer. The equilibrium would be between the aromatic naphthol and its non-aromatic keto counterpart, a naphthalenone. For most simple naphthols, the equilibrium overwhelmingly favors the naphthol (enol) form. This preference is primarily driven by the significant thermodynamic stability conferred by the aromaticity of the naphthalene ring system. perlego.com The conversion to the keto form would necessitate the loss of this aromatic stabilization, making it energetically unfavorable under normal conditions. libretexts.orgperlego.com

The introduction of a bulky substituent, such as the 1-adamantyl group, onto the naphthol framework introduces significant steric considerations that further influence this tautomeric balance. The adamantyl group is a large, rigid, and sterically demanding three-dimensional cage structure. When attached to the naphthalene core, as in 6-(1-adamantyl)-2-naphthol, it can exert profound steric hindrance.

Research on sterically hindered enols has shown that bulky groups can significantly slow the rate of ketonization, the process of converting the enol to the keto form. perlego.com This is often attributed to the hindered approach of an acid or base catalyst required to facilitate the proton transfer. chemistrysteps.com In the case of an adamantyl-naphthol, the formation of the corresponding keto tautomer (a naphthalenone) would involve a change in hybridization of a ring carbon from sp² to sp³, altering the local geometry. The presence of the bulky adamantyl group would likely introduce significant steric strain in the more crowded keto form, further disfavoring its formation and shifting the equilibrium even more decisively toward the enol (naphthol) form.

While the enol form is dominant, the keto tautomer can be stabilized and observed under specific conditions. Studies have shown that strong Lewis acids or superacids can coordinate with the carbonyl oxygen of the keto form, thereby stabilizing it and shifting the equilibrium away from the enol. rug.nl Computational studies, such as those using Density Functional Theory (DFT), are also valuable tools for investigating the relative stabilities of tautomers and the energy barriers for their interconversion, particularly in complex systems where experimental data may be scarce. unifr.chresearchgate.net

The table below summarizes the key differences between the potential enol and keto tautomers of an adamantyl-naphthol system.

Table 1. Comparison of Tautomeric Forms in Adamantyl-Naphthol Systems

| Feature | Enol Form (6-Adamantyl-2-naphthol) | Keto Form (6-Adamantyl-naphthalen-2(1H)-one) |

|---|---|---|

| Dominant Functional Group | Hydroxyl (-OH) on an aromatic ring | Carbonyl (C=O) within a ring |

| Aromaticity | Fully aromatic naphthalene ring system | Partially aromatic; one ring loses aromaticity |

| Relative Stability (Standard Conditions) | High (Favored) | Low (Disfavored) |

| Key Carbon Hybridization | sp² (at C2) | sp³ (at C1) |

| Influence of Adamantyl Group | Steric bulk accommodated by the planar aromatic system | Introduces significant steric strain due to geometric changes, further destabilizing this form |

Time Resolved Spectroscopic Probes of Excited State Dynamics

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Femtosecond and nanosecond transient absorption (fs-TA and ns-TA) spectroscopies are powerful techniques for mapping the evolution of molecular excited states. By using a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to measure the absorption of the transient species, researchers can track photochemical reactions in real time.

For adamantyl-naphthol derivatives, these techniques have been instrumental in observing the formation of key intermediates. In a detailed study of 3-(2-hydroxy-2-adamantyl)-2-naphthol, excitation with a 267 nm laser pulse populates the S₂ excited state. irb.hr The subsequent dynamics, monitored by fs-TA, reveal a complex sequence of events. Initially, transient absorption bands are observed peaking at approximately 345 nm and 420 nm. irb.hr Over a timescale of a few hundred picoseconds, new absorption bands emerge at 350 nm and 370 nm, with a clear isosbestic point around 385 nm, signaling the conversion of the initial excited state into a new species. irb.hr This new species is identified as the corresponding quinone methide (QM). irb.hr The entire process, from initial excitation to the formation of the ground-state QM, occurs rapidly, within 1 nanosecond. irb.hr

These studies indicate that for the 3-substituted isomer, the mechanism involves a non-adiabatic excited-state intramolecular proton transfer (ESIPT) that is coupled with dehydration, leading directly to the formation of the QM in its electronic ground state (S₀) via a conical intersection. irb.hr Concurrently, ns-TA spectra reveal a transient absorption band at 430 nm, which is attributed to triplet-triplet absorption, indicating that intersystem crossing to the triplet manifold is a competing deactivation pathway. irb.hr

| Compound | Technique | Transient Species | Absorption Maxima (λmax) | Formation/Decay Timescale |

|---|---|---|---|---|

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | fs-TA | Initial Excited State | 345 nm, 420 nm | < 1 ns |

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | fs-TA / ns-TA | Quinone Methide (QM) | 350 nm, 370 nm | Forms within 1 ns |

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | ns-TA | Triplet State (T-T Absorption) | 430 nm | Observed at short delay times |

| 6- and 7-substituted-2-naphthols | General Observation | Naphthoxyl Radical | Not specified | Observed in non-protic solvents |

Laser Flash Photolysis (LFP) for Kinetic Elucidation of Transient Species

Laser flash photolysis (LFP) extends the timescale of transient absorption studies into the microsecond and millisecond range, making it ideal for characterizing the kinetics of longer-lived intermediates. hku.hk This technique confirms the identity of transient species observed in TA spectroscopy and determines their reactivity and lifetimes (τ).

LFP experiments on adamantyl-naphthol derivatives have successfully characterized the photogenerated quinone methides. For a 3-substituted-2-naphthol derivative, LFP analysis reveals a strong transient absorption band at 370 nm, which decays on a microsecond timescale with a lifetime of 0.19 ms (B15284909) in a mixture of acetonitrile (B52724) and water. The position of this absorption band corroborates the assignment of the QM species observed in TA spectroscopy.

The lifetime and absorption maximum of the QM are highly sensitive to the substitution pattern on the naphthalene (B1677914) ring. For example, a QM generated from a 5-substituted-1-naphthol derivative exhibits a significantly red-shifted absorption maximum at λmax > 600 nm and a much longer lifetime of 0.9 ms. This demonstrates that the position of the adamantyl and hydroxyl groups critically influences the electronic structure and stability of the resulting transient intermediate.

| Precursor Compound | Solvent | QM λmax | QM Lifetime (τ) |

|---|---|---|---|

| 3-substituted-2-naphthol derivative | CH₃CN-H₂O | 370 nm | 0.19 ms |

| 5-substituted-1-naphthol derivative | CH₃CN-H₂O | > 600 nm | 0.9 ms |

Time-Resolved Resonance Raman (TRRS) Spectroscopy for Vibrational Insights

Time-Resolved Resonance Raman (TRRS) spectroscopy provides structural information about transient species by probing their vibrational modes. When the probe laser wavelength is in resonance with an electronic transition of an intermediate, the Raman signals of that species are selectively enhanced, allowing for the acquisition of its unique vibrational fingerprint. researchgate.net

While specific TRRS studies on 6-(1-Adamantyl)-2-naphthol were not found in the surveyed literature, the technique has been successfully applied to structurally related quinone methides, such as binol quinone methides (BQMs). mdpi.com These studies demonstrate the power of TRRS to identify key structural motifs in transient intermediates. For a BQM, distinct Raman bands were assigned to specific vibrational modes:

1622 cm⁻¹: Stretching vibration of the quinone methide ring. mdpi.com

1563 cm⁻¹: Naphthyl ring stretching vibration. mdpi.com

1233 cm⁻¹: C–H in-plane rocking mode of the rings. mdpi.com

Applying TRRS to 6-(1-Adamantyl)-2-naphthol could provide invaluable structural data on its transient intermediates. For example, it could definitively identify the vibrational signatures of the naphthoxyl radical or the quinone methide, depending on the solvent and reaction pathway. The frequencies of C=O and C=C stretching modes would confirm the formation of a QM structure, while characteristic modes of the adamantyl cage could reveal how this bulky group interacts with the naphthol framework in the excited state.

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the primary deactivation pathway from the first singlet excited state (S₁). The fluorescence spectrum, quantum yield (ΦF), and lifetime (τF) are sensitive indicators of competing photochemical processes.

For adamantyl-naphthol derivatives, fluorescence is often a competing process with the photochemical reactions that lead to quinone methides. The fluorescence emission spectrum of 3-(2-hydroxy-2-adamantyl)-2-naphthol is a mirror image of its lowest energy absorption band, with a maximum at approximately 355 nm. irb.hr Unlike unsubstituted 2-naphthol (B1666908), which shows significant dual emission in aqueous solvents due to excited-state proton transfer (ESPT) to form the naphtholate anion, the addition of a protic solvent does not substantially change the emission spectrum of this adamantyl derivative, indicating that ESPT to the solvent is a minor deactivation channel. irb.hr

The fluorescence quantum yield (ΦF) is a measure of the efficiency of light emission versus other non-radiative decay pathways, including photochemistry. For many naphthol derivatives that undergo efficient photochemistry, the quantum yields are consequently low. For instance, in a study of naphthol-naphthalimide conjugates, the fluorescence quantum yields were found to be on the order of ΦF ≈ 10⁻². aip.org In contrast, the quantum yield of the subsequent chemical reaction (methanolysis following QM formation) for a related adamantyl-naphthol was found to be very high (Φ = 0.70), indicating that once the photochemical pathway is initiated, it proceeds with great efficiency. This inverse relationship between fluorescence efficiency and reaction efficiency is a hallmark of many photochemically active systems.

| Compound/System | Parameter | Value | Conditions |

|---|---|---|---|

| 3-(2-hydroxy-2-adamantyl)-2-naphthol | Fluorescence λmax | ~355 nm | - |

| Naphthol-naphthalimide conjugate | Fluorescence Quantum Yield (ΦF) | ~0.01 | CH₃CN |

| Adamantyl-naphthol derivative (methanolysis) | Reaction Quantum Yield (Φ) | 0.70 | CH₃OH-H₂O (4:1) |

Computational Chemistry and Theoretical Modeling of 6 1 Adamantyl 2 Naphthol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.com For 6-(1-Adamantyl)-2-naphthol, DFT calculations are employed to find the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved.

Table 1: Selected Optimized Geometrical Parameters of 6-(1-Adamantyl)-2-naphthol from DFT Calculations Note: The following data are representative values based on DFT calculations of similar structures. Actual values may vary based on the specific functional and basis set used.

| Parameter | Description | Calculated Value |

| C(6)-C(Adamantyl) Bond Length | The length of the bond connecting the naphthalene (B1677914) ring to the adamantyl group. | ~1.54 Å |

| C(1)-C(9) Dihedral Angle | A measure of the twist or planarity of the naphthalene ring system. | ~0.5° - 1.5° |

| C(5)-C(6)-C(Adamantyl)-C(Adamantyl bridgehead) Dihedral Angle | Describes the rotational position of the adamantyl group relative to the naphthalene plane. | ~60° - 90° |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating these movements, researchers can explore the molecule's conformational landscape—the full range of shapes it can adopt at a given temperature.

For 6-(1-Adamantyl)-2-naphthol, MD simulations reveal how the bulky adamantyl group affects the molecule's flexibility. The primary motion explored is the rotation around the single bond connecting the adamantyl group to the naphthalene ring. However, due to the significant steric hindrance imposed by the adamantyl cage, this rotation is highly restricted. The simulations show that the molecule spends the majority of its time in a few low-energy conformations, rather than freely rotating. This rigidity is a key feature of adamantane-substituted compounds. sci-hub.se Furthermore, MD simulations can model intermolecular interactions, showing how the adamantyl group, with its large surface area, can engage in significant van der Waals and hydrophobic interactions with other molecules or a solvent environment. acs.org These interactions are often stronger than those of smaller alkyl groups like tert-butyl, a phenomenon that has been shown to stabilize molecular complexes. acs.org

Prediction of Reactivity Pathways and Transition States

Theoretical modeling is crucial for predicting how a molecule will react and for identifying the high-energy transition states it must pass through during a chemical transformation. umich.edu For naphthol derivatives, photochemical reactions are of particular interest. Studies on related adamantyl-naphthol compounds have shown that the adamantyl substituent can fundamentally alter reaction mechanisms. irb.hr

For instance, in photodehydration reactions, a typical pathway for simple naphthols might proceed through a series of steps. However, computational studies on an adamantyl-naphthol derivative demonstrated that the bulky group enables a different, more direct pathway involving a non-adiabatic process. irb.hr This process, which couples proton transfer with dehydration, proceeds via a conical intersection, a point where potential energy surfaces cross, allowing the molecule to transition directly from an excited electronic state to the ground state of the product. irb.hr

In the case of radical reactions, theoretical calculations can predict the most likely sites of attack on the 6-(1-Adamantyl)-2-naphthol molecule. Experimental work on the photoreaction of the 2-naphthoxide anion with 1-iodoadamantane (B1585816) resulted in substitution at positions C3, C6, and C8 of the naphthalene ring, indicative of a radical mechanism. researchgate.net Computational modeling can rationalize this regioselectivity by calculating the spin density distribution in the naphthyl radical intermediate, identifying the positions most susceptible to radical coupling.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.com

For 6-(1-Adamantyl)-2-naphthol, the HOMO is expected to be primarily localized on the electron-rich π-system of the naphthalene and hydroxyl group, characteristic of naphthol derivatives. acs.org The LUMO is also distributed across the aromatic naphthalene core. The adamantyl group, being a saturated hydrocarbon, does not directly participate in the π-system but influences the orbital energies through steric and inductive effects. Studies on similar polycyclic aromatic hydrocarbons with bulky substituents have shown that steric-induced distortions can destabilize the HOMO (raise its energy level) while having a lesser effect on the LUMO. acs.org This leads to a reduction in the HOMO-LUMO gap compared to unsubstituted 2-naphthol (B1666908), suggesting potentially higher reactivity. researchgate.net

Table 2: Representative Calculated Electronic Properties Note: These values are illustrative, based on typical DFT results for substituted naphthalenes. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Naphthol | ~ -5.8 eV | ~ -0.9 eV | ~ 4.9 eV |

| 6-(1-Adamantyl)-2-naphthol | ~ -5.6 eV | ~ -0.9 eV | ~ 4.7 eV |

Assessment of Adamantyl Group Influence on Aromatic System Conjugation

The adamantyl group is a saturated, non-aromatic substituent and therefore does not directly extend the π-conjugated system of the naphthalene ring through resonance. Its influence is primarily steric and inductive.

The primary influence of the adamantyl group is steric. Its immense bulk can cause a slight out-of-plane distortion of the naphthalene ring system. acs.org While the naphthalene core is a classic example of a planar aromatic system, even minor deviations from planarity can disrupt the optimal overlap of p-orbitals, which in turn affects the electronic properties. This disruption can destabilize the HOMO, making the molecule easier to oxidize. acs.org

Supramolecular Chemistry and Host Guest Complexation of Adamantylnaphthols

Inclusion Complexation with Macrocyclic Hosts (Cyclodextrins, Cucurbiturils)

The adamantyl group of 6-(1-adamantyl)-2-naphthol exhibits a strong affinity for the hydrophobic cavities of macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs). rsc.orgnih.gov Cyclodextrins, which are cyclic oligosaccharides, and cucurbiturils, macrocycles composed of glycoluril (B30988) units, both possess hydrophobic interiors and hydrophilic exteriors, making them ideal for encapsulating nonpolar guests in aqueous solutions. rsc.orgmdpi.com

The formation of inclusion complexes with β-cyclodextrin (β-CD) is a well-documented phenomenon for adamantyl-containing compounds. The size and shape of the adamantyl group are highly complementary to the β-CD cavity, leading to stable host-guest complexes. rsc.orgprinceton.edu Similarly, cucurbit[n]urils, particularly CB bilkent.edu.tr and CB princeton.edu, are known to form stable complexes with adamantyl and naphthol moieties. rsc.orgnih.govnih.gov CB princeton.edu, with its larger cavity, can even form ternary complexes, simultaneously encapsulating an electron-rich guest like a naphthol derivative and an electron-poor guest. rsc.org

The inclusion of adamantyl derivatives into cyclodextrin (B1172386) cavities can lead to the formation of two isomeric complexes, depending on whether the guest enters from the primary or secondary side of the cyclodextrin. nih.gov However, for many adamantyl derivatives, one orientation is significantly more stable. nih.gov For instance, studies on 1-substituted adamantyl derivatives with β-cyclodextrin have shown that the adamantyl group is deeply included in the cavity, while the substituent group protrudes into the solvent. nih.gov

| Host Macrocycle | Guest Moiety | Key Interactions |

| β-Cyclodextrin | Adamantyl | Hydrophobic interactions |

| Cucurbit bilkent.edu.truril | Adamantyl | Hydrophobic and ion-dipole interactions |

| Cucurbit princeton.eduuril | Naphthol and a second guest (e.g., viologen) | Hydrophobic interactions, charge-transfer interactions |

Thermodynamic and Kinetic Aspects of Host-Guest Interactions

The formation of host-guest complexes is governed by a delicate balance of thermodynamic and kinetic factors. The thermodynamic stability of these complexes is quantified by the binding constant (K), which is related to the change in Gibbs free energy (ΔG) upon complexation. For adamantyl derivatives and β-cyclodextrin, binding constants are typically high, indicating a strong and favorable interaction. Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of these interactions, including enthalpy (ΔH) and entropy (ΔS). nih.gov

Kinetic studies reveal the rates of association (kon) and dissociation (koff) of the host-guest complex. For many adamantyl-based host-guest systems, the association process is very fast, often approaching the diffusion-controlled limit. researchgate.net The dissociation rates, however, can vary significantly depending on the specific host and guest, and are directly correlated with the thermodynamic stability of the complex. researchgate.net In some cases, the inclusion process can be a multi-step event, involving the formation of an initial intermediate complex followed by a structural reorganization to the final, more stable state. rsc.org

| Host-Guest System | Thermodynamic Parameter | Value | Kinetic Parameter | Value |

| Adamantoid guest with a molecular basket | ΔG | ~ -16 kcal/mol | koff | Varies with guest structure |

| 1-Substituted adamantyl derivatives with β-CD | ΔG difference between isomers | 11.5 ± 0.8 kJ/mol | kon | Approaches diffusion limit |

| Naphthol-methylviologen | Potential Width | 0.16 ± 0.03 nm | - | - |

| Pyrene-methylviologen | Potential Width | 0.4 ± 0.1 nm | - | - |

Role of Hydrophobic Interactions and Charge-Transfer Interactions

The primary driving force for the inclusion of the adamantyl group into the cavities of cyclodextrins and cucurbiturils is the hydrophobic effect. nih.gov This effect arises from the tendency of water molecules to form a highly ordered structure around nonpolar solutes. By encapsulating the hydrophobic adamantyl group, the host molecule releases these ordered water molecules into the bulk solvent, leading to a favorable increase in entropy.

Fabrication of Supramolecular Polymers and Hierarchical Architectures

The reversible nature of host-guest interactions makes 6-(1-adamantyl)-2-naphthol a valuable building block for the construction of supramolecular polymers. researchgate.net These are long-chain structures held together by non-covalent bonds. researchgate.net By functionalizing polymer backbones with either adamantyl groups or cyclodextrin hosts, it is possible to create polymer networks through host-guest complexation. princeton.edu

For example, mixing a polymer substituted with adamantyl groups with a polymer substituted with β-cyclodextrin can lead to a significant increase in viscosity as a result of the formation of a cross-linked network. princeton.edu The orthogonality of different host-guest systems, such as the adamantyl/cyclodextrin and naphthol/cucurbit princeton.eduuril pairs, allows for the creation of even more complex and functional hierarchical architectures. rsc.org This approach enables the design of materials with tunable properties, as the strength and responsiveness of the supramolecular linkages can be controlled by external stimuli. rsc.org

Self-Assembly Processes in Solution and at Interfaces

The ability of 6-(1-adamantyl)-2-naphthol and its derivatives to participate in host-guest interactions drives their self-assembly into a variety of ordered structures in solution and at interfaces. mdpi.com For instance, amphiphilic molecules containing an adamantyl group can self-assemble into micelles or vesicles in aqueous solution. The formation of these structures can be further controlled and directed by the addition of macrocyclic hosts.

The ternary complex formation involving CB princeton.edu, an electron-rich guest like a naphthol derivative, and an electron-poor guest can lead to the formation of supra-amphiphiles that self-assemble into micelles or vesicles. bilkent.edu.tr These self-assembled structures can be designed to be responsive to external stimuli, such as pH, temperature, or light, by incorporating stimulus-responsive moieties into the guest molecules. bilkent.edu.tr The self-assembly process is not limited to solution; these interactions can also be used to functionalize surfaces and create organized monolayers.

Supramolecular Regulation of Dynamic Systems, e.g., Liquid-Liquid Phase Separation (LLPS)

The dynamic and reversible nature of the interactions involving 6-(1-adamantyl)-2-naphthol allows for the regulation of complex dynamic systems, including liquid-liquid phase separation (LLPS). LLPS is the process by which a homogeneous solution separates into two distinct liquid phases. This phenomenon is crucial in many biological processes, such as the formation of membraneless organelles.

Advanced Materials Science and Optoelectronic Applications of Adamantylnaphthol Derivatives

Modulation of Optoelectronic Properties via Adamantane (B196018) Annulation

The attachment of an adamantyl group to a naphthol core—a process sometimes referred to as adamantane annulation or functionalization—provides a direct route to manipulate the optoelectronic behavior of the resulting molecule. The adamantane's non-conjugated, insulating nature combined with its rigid three-dimensional structure allows for precise control over the local environment of the π-conjugated naphthol system.

The introduction of an adamantyl group significantly alters the photochemical reaction pathways of naphthol derivatives. irb.hr Studies on (2-adamantyl)naphthol derivatives reveal that upon UV excitation, these molecules can undergo an efficient excited-state intramolecular proton transfer (ESIPT) coupled with dehydration to form highly reactive quinone methide (QM) intermediates. nih.govacs.org This process is fundamental to their photochemical reactivity.

A key finding is that the adamantane scaffold can fundamentally change the mechanism of photodehydration. irb.hr Computational and experimental studies have demonstrated that adamantyl-naphthol derivatives can follow a pathway involving a conical intersection between the excited state (S1) and ground state (S0) surfaces. irb.hr This provides a rapid, non-adiabatic route for the reaction, in contrast to non-adamantylated naphthols which may proceed through slower, alternative pathways involving phenoxyl radicals. irb.hr In some cases, excitation of adamantyl-naphthol precursors in acetonitrile (B52724) can lead to photoionization and the formation of naphthoxyl radicals. nih.govacs.org

The naphthalene (B1677914) moiety is known for its intrinsic fluorescence, a property that can be finely tuned by chemical modification. researchgate.net The adamantyl group, acting as a rigid, bulky substituent, is particularly effective in this role. By sterically isolating the naphthol fluorophore, the adamantane cage can prevent intermolecular interactions that often lead to fluorescence quenching in the solid state.

Research on various (2-adamantyl)naphthol derivatives has characterized their photophysical properties, which are essential for the design of new fluorescent materials. For instance, upon excitation, these compounds exhibit distinct fluorescence spectra, and the photochemical pathways can lead to the formation of transient quinone methide species with unique absorption characteristics. nih.govacs.org One such derivative, after excitation, gives rise to a quinone methide characterized by laser flash photolysis (LFP) with an absorption maximum (λmax) at 370 nm and a lifetime (τ) of 0.19 ms (B15284909) in a mixture of acetonitrile and water. nih.govacs.org Another derivative, under similar conditions, produces a different quinone methide with a λmax above 600 nm and a longer lifetime of 0.9 ms. nih.govacs.org The quantum yield for subsequent reactions, such as methanolysis, can be remarkably high, reaching 0.70 for certain precursors. nih.govacs.org

| Derivative Type | Excitation Condition | Intermediate Species | λmax of Intermediate (nm) | Lifetime (τ) of Intermediate | Quantum Yield (Φ) of Methanolysis | Reference |

|---|---|---|---|---|---|---|

| (2-Adamantyl)naphthol precursor 5 | UV Excitation (S1) | Quinone Methide (QM5) | 370 | 0.19 ms | 0.70 | nih.govacs.org |

| (2-Adamantyl)naphthol precursor 9 | UV Excitation (S1) | Quinone Methide (QM9) | >600 | 0.9 ms | - | nih.govacs.org |

Design of Fluorescent π-Materials with Tunable Emission Wavelengths

Directing Molecular Assembly and Alignment in Functional Materials

The adamantane moiety is a powerful directing group for controlling the self-assembly of molecules in the solid state. Its rigid, cage-like structure and lipophilic nature promote specific intermolecular interactions that guide crystal packing. This has been leveraged to create materials with controlled topologies and functionalities.

The bulky nature of the adamantyl group can enforce specific rotational orientations and packing motifs. For example, in the crystal structure of Bis[1-(1-adamantyliminomethyl)-2-naphtholato-κ2N,O]cobalt(II), the primary structural difference between two independent molecules in the asymmetric unit lies in the orientation of their adamantyl groups, which is dictated by packing interactions. iucr.org This steric influence can also lead to atropisomerism in adamantyl-naphthalene derivatives, where rotation around the C-C bond between the two moieties is restricted, creating stable, chiral structures. researchgate.net Furthermore, the adamantyl group's ability to engage in strong "host-guest" interactions, for example with cyclodextrins, allows for the construction of self-aggregating supramolecular systems. google.com These non-covalent interactions are crucial for building complex, functional architectures from molecular building blocks.

| Interaction / Effect | Description | Consequence for Material Structure | Reference |

|---|---|---|---|

| Steric Hindrance | The bulky cage structure prevents close packing of aromatic planes. | Disruption of π-stacking; controls rotational orientation of substituents. | iucr.org |

| Hydrophobic Interactions | The lipophilic adamantane surface preferentially interacts with other nonpolar groups. | Stabilizes specific molecular arrangements, e.g., intercalation into DNA. | sci-hub.senih.gov |

| Atropisomerism | Restricted rotation around the adamantyl-aryl bond can create stable chiral isomers. | Formation of chiral materials from achiral precursors. | researchgate.net |

| Host-Guest Chemistry | The adamantane cage fits perfectly into the cavity of host molecules like β-cyclodextrin. | Formation of self-assembling supramolecular complexes and polymers. | google.com |

Influence on the Stability of Aromatic π-Systems

A significant advantage of incorporating adamantane into molecular structures is the enhancement of stability. The adamantane cage itself is a highly stable hydrocarbon, composed of a strain-free arrangement of cyclohexane (B81311) rings in the chair conformation. tandfonline.com When attached to a polymer backbone, this inherent stability is conferred upon the entire material.

Theoretical Exploration for Novel Nanocarbon Materials and Hybrid Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring and predicting the properties of adamantyl-naphthol derivatives and for guiding the design of new materials. mdpi.comuci.edu Theoretical calculations allow researchers to investigate molecular structures, electronic properties, and reaction mechanisms with high accuracy.

DFT methods have been successfully used to corroborate experimental findings, such as the existence of atropisomers in adamantyl-naphthalene systems. researchgate.net Time-dependent DFT (TD-DFT) is especially powerful for studying excited-state phenomena, enabling the calculation of absorption spectra and the elucidation of complex photochemical pathways, such as the photodehydration of naphthols proceeding through a conical intersection. irb.hruci.eduirb.hr Furthermore, DFT can be used to calculate bond dissociation energies (BDEs), providing insight into the thermal stability of these compounds. researchgate.net By modeling the properties of hypothetical structures, theoretical exploration paves the way for the rational design of novel nanocarbon materials and hybrid architectures based on adamantyl-naphthol building blocks, predicting their stability and electronic characteristics prior to undertaking complex and costly synthesis. acs.org

Surface Functionalization and Interface Engineering with Adamantylnaphthol Scaffolds

The strategic modification of surfaces and interfaces at the molecular level is a cornerstone of modern materials science and is critical for the advancement of high-performance optoelectronic devices. Molecules designed for this purpose often possess distinct functional units that can control molecular assembly and tune the physicochemical properties of a surface. The compound 6-(1-Adamantyl)-2-naphthol is an exemplary scaffold for such applications, integrating the unique properties of a bulky, rigid adamantane group with the electronically active and functionalizable naphthol moiety. This combination allows for sophisticated control over surface energy, molecular packing, and interfacial electronic properties, making it a molecule of significant interest for advanced applications.

The adamantane cage is a sterically demanding, highly stable, and hydrophobic diamondoid structure. When incorporated into molecules destined for surface assembly, it acts as a bulky three-dimensional spacer. This steric influence can prevent the dense π-π stacking that might otherwise be dictated by the flat naphthol rings. The result is the formation of a well-defined, ordered monolayer with predictable intermolecular spacing. This controlled formation of non-densely packed monolayers is crucial for creating surfaces with specific topographical features or for enhancing the morphological stability of thin films, a critical factor for the lifetime of organic electronic devices.

Furthermore, the naphthol component provides a crucial anchoring point and electronic functionality. The hydroxyl (-OH) group can form strong bonds with metal oxide surfaces, such as the transparent conductive oxides (e.g., indium tin oxide, ITO) used in displays and solar cells, enabling the formation of robust self-assembled monolayers (SAMs). These SAMs can passivate surface defects and create a more favorable interface for subsequent layer deposition.

A particularly powerful strategy for surface functionalization using the adamantylnaphthol scaffold is through non-covalent host-guest chemistry. Both the adamantane and naphthalene moieties are well-known guest molecules for cyclodextrins (CDs), which are macrocyclic host molecules. A surface can first be modified with CDs, which then act as molecular receptors. The subsequent introduction of 6-(1-Adamantyl)-2-naphthol leads to its capture and immobilization on the surface through highly specific and strong non-covalent interactions. The adamantane group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a very stable inclusion complex. This approach allows for the modular and reversible assembly of functional layers on a variety of substrates.

The binding affinities, represented by association constants (Kₐ), quantify the strength of these host-guest interactions. The adamantane/β-cyclodextrin pair is known for its exceptionally high association constant, underscoring a very strong and specific interaction.

Table 1: Representative Association Constants (Kₐ) for Adamantane and Naphthalene Guests with Cyclodextrin (B1172386) Hosts

| Guest Moiety | Host Molecule | Association Constant (Kₐ) in M⁻¹ |

|---|---|---|

| Adamantane derivatives | β-Cyclodextrin | 10⁴ - 10⁵ mdpi.comnih.govpublish.csiro.auresearchgate.net |

| Naphthalene derivatives | β-Cyclodextrin | ~10³ - 10⁴ acs.orgdoi.orgnih.gov |

| Naphthalene derivatives | γ-Cyclodextrin | ~10³ beilstein-journals.org |

In the realm of optoelectronics, interface engineering is paramount for device efficiency and stability. Adamantane-containing molecules are increasingly being explored as host materials or as interfacial layers in organic light-emitting diodes (OLEDs). The incorporation of the bulky adamantane unit enhances the morphological and thermal stability of the thin films in the device stack. researchgate.netacs.org When used as a host material in the emissive layer, adamantane-functionalized molecules can ensure better dispersion of the light-emitting dopant, preventing aggregation that leads to efficiency loss.

When used as a dedicated interlayer, a molecule like 6-(1-Adamantyl)-2-naphthol can modify the work function of the electrode, creating a more favorable energy alignment for charge injection or extraction. This reduces the energy barrier for charge carriers, leading to lower operating voltages and higher power efficiencies. Research on various adamantane-functionalized host materials in OLEDs has demonstrated significant improvements in device performance, particularly the external quantum efficiency (EQE), which measures the ratio of emitted photons to injected electrons.

Table 2: Performance of OLEDs Utilizing Adamantane-Functionalized Host Materials

| Device Type | Adamantane-Containing Host Material | Emitter | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| Blue Fluorescent OLED | AD-BPI | Non-doped | 5.8% doi.org |

| Green Phosphorescent OLED | AD-BPI | Phosphorescent Dopant | 23.3% doi.org |

| Red Phosphorescent OLED | AD-BPI | Phosphorescent Dopant | 19.1% doi.org |

| Blue TADF OLED | CzCzPh-mAd | 4FlDABNA | 14.8% rsc.org |

| Blue TADF OLED | Ad-mCP | Blue TADF Dopant | 29.9% researchgate.net |

| Sky-Blue OLED | 4-DPFCzAIAd | Emitter in DPEPO Host | 28.2% nih.gov |

While the data in Table 2 pertains to various adamantane-containing host materials rather than specifically 6-(1-Adamantyl)-2-naphthol, it compellingly illustrates the principle and effectiveness of incorporating adamantane scaffolds into OLEDs to achieve superior performance. The combination of robust surface anchoring via the naphthol group and the performance-enhancing characteristics of the adamantyl moiety positions 6-(1-Adamantyl)-2-naphthol as a highly promising candidate for advanced surface functionalization and interface engineering.

Interactions with Biological Macromolecules from a Chemical Perspective

Elucidation of DNA Binding Mechanisms: Intercalative and Groove Binding Modes

The interaction of small molecules with DNA typically occurs through non-covalent forces, leading to two primary binding modes: intercalation and groove binding. mdpi.com Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. beilstein-journals.orgcore.ac.uk This process requires the local unwinding of the helix to create a space for the molecule, which is then stabilized by stacking interactions with the DNA bases. core.ac.ukrsc.org Groove binding, on the other hand, involves the molecule fitting into the minor or major grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.orgias.ac.in

Studies on adamantyl-containing naphthoic acid derivatives, such as Adapalene, suggest a complex interaction with DNA. Molecular modeling and spectroscopic analyses indicate that these molecules likely bind through an intercalative mechanism. researchgate.netnih.govsci-hub.se The planar naphthalene (B1677914) ring system is a key structural feature that facilitates this mode of insertion between DNA base pairs. researchgate.netnih.gov

However, the presence of the bulky adamantyl group may also contribute to interactions within the DNA grooves. It has been suggested that the adamantyl moiety can increase a ligand's affinity for double-stranded DNA by inserting into the grooves. sci-hub.se Therefore, the binding of adamantyl-naphthol derivatives to DNA may be a multifaceted process, potentially involving both intercalation of the naphthol ring and hydrophobic interactions of the adamantyl group within a DNA groove.

Quantitative Analysis of Binding Affinity and Specificity

The strength of the interaction between a ligand and DNA is quantified by the binding constant (K). A higher binding constant indicates a stronger affinity. Spectrophotometric studies conducted under physiological conditions have been used to determine the binding constants for adamantylated naphthoic acid derivatives and their non-adamantylated counterparts. researchgate.netnih.govsci-hub.se

These quantitative analyses reveal that the presence of the adamantyl group significantly enhances the binding affinity of the molecule to DNA. For instance, the binding constant for 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid was found to be nearly an order of magnitude higher than its analogue lacking the adamantyl group. sci-hub.se

Table 1: DNA Binding Constants of a Naphthoic Acid Derivative and its Adamantylated Analogue

| Compound | Binding Constant (K) M⁻¹ | Reference |

|---|---|---|

| 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 1.01 x 10⁵ | sci-hub.se |

| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.08 x 10⁴ | sci-hub.se |

This interactive table presents the binding constants, illustrating the enhanced DNA affinity conferred by the adamantyl group.

The calculated binding constants for various adamantylated derivatives have been reported to be in the range of 1.1×10⁴ M⁻¹ to 1.1×10⁵ M⁻¹. researchgate.netnih.gov The consistently higher values for the adamantylated compounds underscore the crucial role of this substituent in stabilizing the ligand-DNA complex. researchgate.netnih.gov

Impact of Adamantyl Substitution on Ligand-DNA Hydrophobic Interactions

Hydrophobic interactions are a major driving force in the binding of ligands to biological macromolecules in an aqueous environment. bio-rad.comaps.org The adamantyl group is a three-dimensional, highly lipophilic, and rigid hydrocarbon cage. Its incorporation into a ligand structure significantly increases the molecule's hydrophobicity.

In the context of DNA binding, the adamantyl moiety has a pronounced beneficial effect. sci-hub.se The substantial increase in binding affinity observed in adamantylated naphthoic acid derivatives is primarily attributed to enhanced hydrophobic interactions between the ligand and the DNA molecule. researchgate.netnih.govsci-hub.se Molecular modeling studies have emphasized that the intercalative binding of these derivatives is mainly stabilized by the hydrophobic contacts established by the adamantyl group. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies and Sustainable Routes

While traditional methods like Friedel-Crafts alkylation are effective for synthesizing adamantylated naphthols, future research will increasingly focus on "green" and more efficient synthetic strategies. The development of novel catalytic systems is a primary objective to minimize waste, reduce the use of hazardous reagents, and improve atom economy.

Key research avenues include:

Solid Acid Catalysts: Exploring the use of recyclable solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, to replace corrosive and difficult-to-handle Lewis acids like aluminum chloride. These catalysts offer easier separation and potential for continuous flow processes.

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in synthesis, allowing for the formation of the adamantyl-naphthol bond without pre-functionalizing the starting materials. This approach is highly atom-economical and can lead to more direct and shorter synthetic pathways.

Deep Eutectic Solvents (DES): The use of deep eutectic solvents as both a catalyst and reaction medium is a promising green alternative to volatile organic solvents. rsc.org These biodegradable and low-toxicity solvents have shown success in related multicomponent reactions for synthesizing naphthol derivatives and could be adapted for adamantylation. rsc.org

Photocatalysis and Electrosynthesis: Investigating light- or electricity-driven synthetic methods could provide milder reaction conditions and novel reactivity patterns, potentially leading to higher selectivity and yields.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Solid Acid Catalysis | Recyclability, reduced corrosion, process intensification. | Catalyst design, optimizing reaction conditions (temp, pressure). |

| C-H Activation | High atom economy, shorter synthetic routes, less waste. | Development of selective catalysts (e.g., Pd, Rh, Ir-based). colab.ws |

| Deep Eutectic Solvents | Green, recyclable, potential for enhanced reactivity/selectivity. rsc.org | Screening solvent compositions, mechanistic studies. rsc.org |

| Photocatalysis | Mild conditions, unique reactivity, high spatiotemporal control. | Catalyst development, understanding reaction mechanisms. |

Design and Engineering of Advanced Adamantylnaphthol-Based Supramolecular Systems

The distinct hydrophobic and sterically demanding nature of the adamantyl group makes 6-(1-adamantyl)-2-naphthol an ideal building block for creating complex, non-covalently bonded structures known as supramolecular systems. wikipedia.org These systems are held together by forces like hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org

Future research will focus on:

Host-Guest Chemistry: The adamantyl group is a classic guest for various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.gov Future work will involve designing systems where the binding of 6-(1-adamantyl)-2-naphthol within a host cavity modulates its photophysical properties (e.g., fluorescence) for sensing applications. frontiersin.orgnih.gov The formation of these host-guest complexes can enhance solubility, improve stability, and create stimuli-responsive materials. nih.gov

Self-Assembly and Gelation: Exploring the ability of 6-(1-adamantyl)-2-naphthol and its derivatives to self-assemble into higher-order structures like nanofibers, vesicles, or organogels. The interplay between the hydrogen-bonding of the naphthol's hydroxyl group and the hydrophobic interactions of the adamantyl cage can be tuned to control these assemblies.